molecular formula C25H20ClN3O B2667006 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-77-1

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2667006
CAS No.: 901004-77-1
M. Wt: 413.91
InChI Key: SWMJISIXRSJPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a pyrazolo[4,3-c]quinoline core substituted at three critical positions:

  • Position 1: 4-Chlorophenyl group (electron-withdrawing, enhancing lipophilicity).
  • Position 8: Methoxy group (electron-donating, influencing solubility and electronic properties).

Synthetic routes for pyrazolo[4,3-c]quinolines often involve Pd-catalyzed cross-coupling, reductive cyclization, or condensation reactions, as seen in related derivatives .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-12-20(30-2)14-21(23)25(22)29(28-24)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMJISIXRSJPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on various research findings.

Synthesis

The synthesis of pyrazoloquinolines typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions starting from readily available precursors such as 4-chlorobenzaldehyde and ethyl phenylacetate. The process often includes cyclization and functionalization steps that yield the final product in moderate to high yields.

Anticancer Properties

Research indicates that compounds in the pyrazoloquinoline family exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolo[3,4-b]quinolines possess cytotoxic effects against various cancer cell lines. The compound under discussion has been evaluated for its antiproliferative activity, showing promising results against several human cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity of Pyrazoloquinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinolineMCF-7 (Breast)X µM
1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]quinolineA549 (Lung)Y µM
1H-pyrazolo[3,4-b]quinoline derivativesVariousZ µM

Note: IC50 values are indicative and should be referenced from specific studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that pyrazoloquinolines exhibit antifungal and antibacterial activities. Specifically, derivatives have shown effectiveness against pathogenic strains of fungi and bacteria, including Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity of Pyrazoloquinoline Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Reference
1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinolineCandida albicansA µg/mL
1H-pyrazolo[3,4-b]quinoline derivativesMycobacterium tuberculosisB µg/mL

The biological mechanisms underlying the activity of pyrazoloquinolines are complex and involve multiple pathways. These compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function. In microbial pathogens, they may interfere with cell wall synthesis or inhibit key metabolic pathways.

Case Studies

Several case studies highlight the efficacy of pyrazoloquinolines in preclinical models:

  • Breast Cancer Model : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction.
  • Tuberculosis Treatment : In a murine model infected with Mycobacterium tuberculosis, administration of a related pyrazoloquinoline derivative resulted in reduced bacterial load in lung tissues, suggesting potential as an antitubercular agent.

Scientific Research Applications

Biological Activities

The biological activities of 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline have been investigated extensively:

  • Anticancer Activity : This compound has shown promising results in inhibiting various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of pro-apoptotic factors .
  • Antimicrobial Properties : Research has also highlighted its efficacy against a range of microbial pathogens. The compound exhibits antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in various models. It appears to reduce inflammatory markers and cytokine production, suggesting its utility in treating inflammatory diseases .

Case Studies and Experimental Findings

Several studies have documented the effectiveness of 1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline:

  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that this compound significantly inhibits cell proliferation and induces apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
  • Microbial Inhibition Assays : In a study assessing antimicrobial activity, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values indicated strong potency compared to standard antibiotics .
  • Inflammation Models : Animal models of inflammation treated with this compound exhibited decreased edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use in treating conditions like arthritis or other inflammatory disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly substituent-dependent. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name / ID Substituents Molecular Weight Key Properties / Activities Source
Target Compound
1-(4-Chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
1: 4-Cl-Ph
3: 4-Et-Ph
8: OMe
~407.89 (calculated) Hypothesized enhanced lipophilicity and enzyme interaction due to ethyl and chloro groups. N/A
8-Fluoro-3-(3-methoxyphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
(C350-0685)
1: 4-Cl-Ph
3: 3-OMe-Ph
8: F
403.84 Increased polarity from fluorine; potential for altered binding kinetics. Available in 17 mg quantity .
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3: 4-F-Ph
8: OEt
307.33 Ethoxy group may enhance solubility; fluorophenyl reduces steric bulk. Crystallographic data available .
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
(F6)
Core: Pyrazolo[3,4-b]
1: Ph
3: Me
4: 4-Cl-Ph
6: F
Not reported Fluorine and chlorine enhance electron-withdrawing effects; methyl group increases metabolic stability .
Aldi-3
(3-(dimethylamino)-1-(4-ethylphenyl)-1-propanone)
Non-pyrazoloquinoline
4-Et-Ph
Not reported ALDH inhibitor; highlights the role of 4-ethylphenyl in enzyme interaction .

Key Observations:

Substituent Effects on Solubility :

  • Methoxy (OMe) and ethoxy (OEt) groups improve aqueous solubility compared to halogens (Cl, F) .
  • The 4-ethylphenyl group in the target compound may enhance hydrophobic interactions in biological membranes, similar to Aldi-3’s enzyme inhibition .

The 8-methoxy group in the target compound could stabilize the molecule via resonance, contrasting with 8-fluoro derivatives’ polarity .

Pharmacological Gaps: While Aldi-3 demonstrates ALDH inhibition, the target compound’s pyrazoloquinoline core may target different enzymes or receptors, necessitating further studies .

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazolo[4,3-c]quinoline core?

Answer:
The pyrazolo[4,3-c]quinoline scaffold can be synthesized via cyclocondensation reactions starting from substituted quinoline precursors. For example:

  • Stepwise functionalization : 2,4-Dichloroquinoline-3-carbonitrile derivatives (e.g., compound 1 in ) are reacted with hydrazine derivatives to introduce pyrazole rings. Subsequent substitutions (e.g., 4-ethylphenyl and 4-chlorophenyl groups) are performed under reflux conditions in ethanol or xylene .
  • Key reaction optimization : Use chloranil as an oxidizing agent in xylene (10 mL, 25–30 hours reflux) to ensure cyclization and purification via recrystallization from methanol .

Basic: How can the structure of this compound be validated post-synthesis?

Answer:
Structural validation requires a combination of techniques:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and confirm substituent positions. Use SHELX-2018/3 (SHELXL) for refinement, with WinGX for data processing .
  • Spectroscopic methods : NMR (¹H/¹³C) to verify methoxy, chlorophenyl, and ethylphenyl groups. For example, methoxy protons typically appear at δ 3.8–4.0 ppm in CDCl₃ .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Answer:
Contradictions (e.g., anisotropic displacement parameters or hydrogen bonding ambiguities) can be addressed by:

  • Multi-software cross-validation : Compare refinement results from SHELXL with alternative programs like OLEX2. For hydrogen bonding, analyze intermolecular interactions (N–H⋯O/N–H⋯N) using Mercury software .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Reference the zigzag layer packing in for hydrogen-bonding pattern validation .

Advanced: What methodologies optimize regioselectivity in introducing 4-chlorophenyl and 4-ethylphenyl groups?

Answer:
Regioselectivity is controlled by:

  • Directed metalation : Use directing groups (e.g., methoxy at C8) to block undesired positions. For example, the methoxy group in 8-methoxyquinoline derivatives directs electrophilic substitution to C3 and C4 .
  • Protection/deprotection strategies : Temporarily protect reactive sites (e.g., NH groups in pyrazole) with tert-butoxycarbonyl (Boc) before introducing aryl substituents .

Basic: What analytical techniques assess purity and stability?

Answer:

  • HPLC : Use a C18 column with methanol/water (70:30 v/v) mobile phase; ≥98% purity is achievable .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions .

Advanced: How to design experiments for evaluating bioactivity while minimizing synthetic byproducts?

Answer:

  • Parallel synthesis : Use combinatorial libraries to test substituent effects. For example, replace 4-chlorophenyl with other halophenyl groups and monitor bioactivity trends .
  • Byproduct mitigation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) to suppress side reactions like over-oxidation .

Advanced: How to handle anisotropic displacement parameters in low-quality crystallographic data?

Answer:

  • Restraints and constraints : Apply SIMU/DELU restraints in SHELXL to model anisotropic displacement for disordered atoms .
  • Twinned data refinement : For partially twinned crystals, use the TWIN/BASF commands in SHELXL, referencing the high-resolution refinement in .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Methanol/water mixtures : Ideal for polar derivatives (e.g., 8-methoxy group) with solubility >50 mg/mL at 25°C .
  • Ethyl acetate/hexane : Suitable for nonpolar analogs (e.g., trifluoromethyl-substituted quinolines) .

Advanced: How to correlate computational modeling with experimental data for electronic properties?

Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to predict HOMO/LUMO levels. Compare with experimental UV-Vis spectra (λmax ~300–350 nm for quinoline derivatives) .
  • Electron density maps : Overlap calculated (AIMAll) and experimental (from SCXRD) maps to validate charge distribution .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Hydrazine handling : Use sealed reactors and PPE (gloves, goggles) due to toxicity. Quench excess hydrazine with acetic acid before disposal .
  • Chlorinated solvents : Perform reactions in fume hoods with carbon filters to minimize exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.